2-[(4-Methylbenzyl)oxy]benzoyl chloride
Overview
Description
2-[(4-Methylbenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a benzoyl chloride group attached to a benzyl ether moiety, which includes a methyl group on the benzene ring.
Preparation Methods
The synthesis of 2-[(4-Methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 2-hydroxybenzoyl chloride with 4-methylbenzyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-[(4-Methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 2-[(4-Methylbenzyl)oxy]benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[(4-Methylbenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules . This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-[(4-Methylbenzyl)oxy]benzoyl chloride can be compared with similar compounds such as:
4-Methoxybenzoyl chloride: This compound has a methoxy group instead of a methylbenzyl group, which affects its reactivity and applications.
4-Fluorobenzoyl chloride: The presence of a fluorine atom in this compound alters its electronic properties and reactivity compared to this compound.
4-Methylbenzoyl chloride: This compound lacks the benzyl ether moiety, making it less versatile in certain synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[(4-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWSFCXGWJZNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260430 | |
Record name | 2-[(4-Methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926025-99-2 | |
Record name | 2-[(4-Methylphenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926025-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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